2-(Tridecafluorohexyl)oxirane

Description

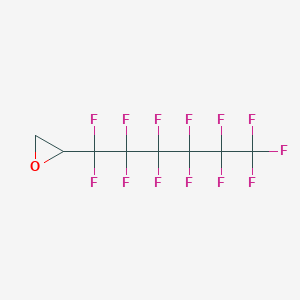

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O/c9-3(10,2-1-22-2)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLHDUOEQXDROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60526670 | |

| Record name | 2-(Tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52835-17-3 | |

| Record name | 2-(Tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tridecafluorohexyl Oxirane and Analogous Perfluorinated Oxiranes

Epoxidation Routes from Olefinic Precursors

The most direct and common approach to synthesizing 2-(Tridecafluorohexyl)oxirane involves the epoxidation of its corresponding olefinic precursor, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene. This transformation can be achieved through several methods, including direct oxidation and a two-step halohydrin formation followed by intramolecular cyclization.

Regioselective and Stereoselective Epoxidation Mechanisms

Direct epoxidation of perfluoroalkyl-substituted alkenes requires potent oxidizing agents due to the electron-withdrawing nature of the perfluoroalkyl group, which deactivates the double bond towards electrophilic attack. A highly effective method involves the in-situ generation of hypofluorous acid (HOF) in an acetonitrile-water system. This powerful oxidizing reagent can efficiently epoxidize electron-deficient olefins.

For instance, the epoxidation of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene has been successfully carried out using an oxidizing reagent prepared from F2 and a mixture of acetonitrile (B52724) and water. The reaction proceeds to completion, yielding 2-(Tridecafluorohexyl)oxirane. lookchem.com The mechanism is believed to involve the electrophilic attack of the HOF species on the double bond, leading to the formation of the oxirane ring in a concerted or near-concerted fashion. The regioselectivity is inherently controlled by the terminal position of the double bond in the precursor.

The table below summarizes representative conditions for the direct epoxidation of a fluorinated olefin.

| Precursor | Oxidizing System | Solvent | Reaction Time | Yield | Reference |

| 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctene | F2/H2O/CH3CN | CH2Cl2/CH3CN/H2O | 2 h | Not specified | lookchem.com |

Halohydrin Formation and Subsequent Intramolecular Cyclization

An alternative, two-step approach to oxirane formation is the halohydrin pathway. This method involves the initial reaction of the alkene with a halogen (e.g., bromine or chlorine) in the presence of water to form a halohydrin. libretexts.orgchemistrysteps.comlibretexts.org The regioselectivity of this addition is governed by the Markovnikov rule, where the hydroxyl group adds to the more substituted carbon, and the halogen adds to the less substituted carbon. leah4sci.com For a terminal alkene like 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene, this would result in the formation of a 1-halo-2-hydroxy intermediate.

The mechanism proceeds through a cyclic halonium ion intermediate, which is then opened by a water molecule in an anti-fashion. libretexts.orgchemistrysteps.comlibretexts.org The subsequent treatment of the resulting halohydrin with a base (e.g., sodium hydroxide) promotes an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the oxirane ring. chemistrysteps.com This intramolecular cyclization is a highly efficient process for forming three-membered rings.

Transition Metal-Catalyzed Epoxidation Strategies

Transition metal catalysts offer powerful and selective methods for the epoxidation of alkenes, including those bearing electron-withdrawing groups. Various metals, such as molybdenum, vanadium, and manganese, have been shown to be effective in catalyzing epoxidation reactions, often with high yields and selectivities. researchgate.net These catalysts typically activate an oxygen source, such as hydrogen peroxide or an alkyl hydroperoxide, to generate a reactive metal-oxo or metal-peroxo species that transfers an oxygen atom to the alkene.

While specific examples for the transition metal-catalyzed epoxidation of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene are not extensively documented, the general principles can be applied. For instance, molybdenum and vanadium borides have demonstrated high activity in the epoxidation of 1-octene, a non-fluorinated analogue. nih.gov The catalytic cycle is proposed to involve the formation of a catalyst-olefin complex, followed by oxygen transfer. The strong Lewis acidity of many transition metal centers can help to activate the double bond, even in electron-deficient substrates.

The following table presents data on the transition metal-catalyzed epoxidation of 1-octene, which serves as a model for the epoxidation of long-chain terminal alkenes.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) | Reference |

| CaSnO3-based | H2O2 | Methanol | 60 | 85.2 (after 18h) | 97.6 | mdpi.com |

Organocatalytic Approaches to Oxirane Synthesis

In recent years, organocatalysis has emerged as a powerful tool for various organic transformations, including epoxidation. nih.govacs.orgnih.gov Chiral ketones, for example, can act as efficient catalysts for the asymmetric epoxidation of unfunctionalized alkenes in the presence of an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). libretexts.org The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone and the oxidant.

Another promising organocatalytic approach is the use of enzymes. Fungal peroxygenases, for instance, have been shown to catalyze the epoxidation of long-chain terminal alkenes (C12 to C20). mdpi.com These biocatalysts are attractive due to their high selectivity and environmentally benign reaction conditions, typically using hydrogen peroxide as the oxidant. Although the substrate scope for perfluorinated alkenes has not been extensively explored, this methodology holds potential for the synthesis of 2-(Tridecafluorohexyl)oxirane.

Advanced Synthetic Protocols for Chiral Perfluorinated Epoxides

The synthesis of enantiomerically pure perfluorinated epoxides is of significant interest for applications in pharmaceuticals and advanced materials. Chiral transition metal complexes and organocatalysts are employed to achieve asymmetric epoxidation.

Chiral manganese-salen complexes are well-established catalysts for the asymmetric epoxidation of unfunctionalized alkenes. libretexts.orgresearchgate.net These catalysts can provide high enantioselectivities for a variety of substrates. Similarly, chiral titanium-salan complexes have been used for the asymmetric epoxidation of aliphatic alkenes with aqueous hydrogen peroxide, affording high enantioselectivities. libretexts.org

Organocatalytic asymmetric epoxidation using chiral ketones, such as the Shi catalyst, has proven to be a reliable method for a broad range of alkenes. libretexts.org Furthermore, P450 monooxygenases have been identified as highly enantioselective enzymes for the asymmetric epoxidation of terminal alkenes bearing electron-withdrawing groups. rsc.org

The table below provides examples of asymmetric epoxidation of various alkenes, illustrating the potential for synthesizing chiral perfluorinated epoxides.

| Catalyst Type | Catalyst | Alkene | Oxidant | Enantiomeric Excess (ee) (%) | Reference |

| Transition Metal | Chiral Mn(III)-salen | Indene | MCPBA/NMO | >95 | researchgate.net |

| Organocatalyst | Shi Catalyst (fructose-derived ketone) | trans-β-Methylstyrene | Oxone | 94 | libretexts.org |

| Biocatalyst | P450tol monooxygenase | 2-Chlorostyrene | - | >99 (R) | rsc.org |

Mechanistic Investigations of 2 Tridecafluorohexyl Oxirane Reactions

Nucleophilic Ring-Opening Reactions of the Oxirane

The three-membered oxirane ring is inherently strained and susceptible to nucleophilic attack, leading to ring-opening. rsc.org The regiochemical and stereochemical outcomes of this process for 2-(Tridecafluorohexyl)oxirane are dictated by the reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.orglibretexts.org

Acid-Catalyzed Ring Opening: Mechanistic Pathways and Regiochemical Control

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion and a better leaving group. khanacademy.orgyoutube.com This initial protonation facilitates the nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with significant SN1 character. libretexts.org Positive charge begins to build on the carbon atoms of the epoxide ring, and due to the electronic effects of the substituents, this charge is more stabilized on the more substituted carbon. libretexts.orgstackexchange.com

However, the powerful electron-withdrawing nature of the tridecafluorohexyl (C6F13) group significantly destabilizes any developing positive charge on the adjacent carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon (C2), which can better accommodate a partial positive charge, despite the destabilizing inductive effect. This leads to the formation of a product where the nucleophile is bonded to the carbon bearing the tridecafluorohexyl group.

The general mechanism involves:

Protonation: The epoxide oxygen is protonated by the acid catalyst.

Nucleophilic Attack: A weak nucleophile attacks the more substituted carbon (C2), leading to the opening of the ring. khanacademy.org

Deprotonation: The protonated ether intermediate is deprotonated to yield the final product.

This regioselectivity is a hallmark of acid-catalyzed epoxide openings where electronic effects directing the nucleophile to the more substituted carbon outweigh the destabilizing influence of the fluoroalkyl group. stackexchange.comyoutube.com

Base-Catalyzed Ring Opening: Mechanistic Pathways and Regiochemical Control

In the presence of a strong nucleophile and basic or neutral conditions, the ring-opening of 2-(Tridecafluorohexyl)oxirane proceeds via a classic SN2 mechanism. libretexts.orglibretexts.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated, making the ring less reactive and the leaving group a poor one (an alkoxide). libretexts.org

The reaction is therefore driven by the strength of the nucleophile, which directly attacks one of the electrophilic carbons of the oxirane ring. In this SN2 reaction, steric hindrance is the dominant controlling factor. youtube.com The nucleophile will preferentially attack the less sterically hindered carbon atom, which is the terminal CH2 group (C1). libretexts.org This regioselectivity is further enhanced by the strong electron-withdrawing inductive effect of the adjacent C6F13 group, which makes the C1 carbon more electrophilic and susceptible to attack.

The mechanism proceeds in two steps:

Nucleophilic Attack: The strong nucleophile attacks the less substituted C1 carbon in an SN2 fashion.

Protonation: The resulting alkoxide is protonated by a protic solvent or during acidic workup to give the final alcohol product.

This outcome is characteristic of base-catalyzed epoxide ring-openings, where the nucleophile attacks the less substituted carbon. libretexts.org

| Condition | Mechanism | Site of Attack | Controlling Factor |

|---|---|---|---|

| Acid-Catalyzed (Weak Nucleophile) | SN1-like | More substituted carbon (C2) | Electronic (Carbocation Stability) |

| Base-Catalyzed (Strong Nucleophile) | SN2 | Less substituted carbon (C1) | Steric Hindrance & Electronic Activation |

Stereochemical Outcomes of Ring-Opening Processes

The stereochemistry of the ring-opening reaction is a direct consequence of the reaction mechanism. In base-catalyzed, SN2-type reactions, the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond (backside attack). libretexts.orglibretexts.org This leads to a complete inversion of the stereochemical configuration at the center of attack. libretexts.orgyoutube.com If the C2 carbon of 2-(Tridecafluorohexyl)oxirane is a stereocenter, a base-catalyzed attack at C1 would not affect its configuration, but an attack at a chiral C2 would invert it.

For acid-catalyzed reactions, while there is SN1 character, the reaction often proceeds with a high degree of stereospecificity. The nucleophile typically attacks from the backside relative to the leaving group, resulting in an anti-dihydroxylation-type product where the nucleophile and the resulting hydroxyl group are on opposite faces of the original C-C bond. libretexts.org This suggests a concerted or near-concerted process where the leaving group has not fully departed before the nucleophile attacks, preventing complete racemization that would occur via a free carbocation. libretexts.orgyoutube.com

Reactivity with Specific Nucleophiles (e.g., Halide Anions, Amines, Alcohols, Azides)

The reaction of 2-(Tridecafluorohexyl)oxirane with various nucleophiles has been explored, yielding a range of functionalized fluoroalkyl alcohols.

Halide Anions: Ring-opening with halide anions (e.g., F-, Cl-, Br-) typically requires Lewis acid catalysis to activate the epoxide ring. The regioselectivity follows the principles of acid-catalyzed opening, with the halide attacking the more substituted carbon. For instance, selective ring-opening fluorination can be achieved to synthesize fluorinated intermediates. researchgate.net

Amines: Amines are effective nucleophiles for opening the epoxide ring, generally under neutral or base-catalyzed conditions. researchgate.netresearchgate.net The reaction proceeds via an SN2 mechanism, with the amine attacking the less-substituted carbon atom (C1) to produce β-amino alcohols. researchgate.net The rate of reaction can be influenced by the steric bulk of the amine. dnu.dp.ua

Alcohols: In the presence of an acid or a Lewis acid catalyst, alcohols act as nucleophiles to open the epoxide ring, forming β-alkoxy alcohols. ucdavis.edu The reaction follows an acid-catalyzed pathway, with the alcohol attacking the more substituted carbon. In base-catalyzed reactions (using an alkoxide), the attack occurs at the less substituted carbon.

Azides: Sodium azide (B81097) (NaN3) is a potent nucleophile that opens the epoxide ring efficiently, typically in a polar aprotic solvent. The reaction follows an SN2 pathway, with the azide anion attacking the less substituted carbon to yield a β-azido alcohol, which is a versatile precursor for synthesizing β-amino alcohols and other nitrogen-containing compounds. nih.gov

| Nucleophile | Typical Conditions | Site of Attack | Product |

|---|---|---|---|

| Halide (X⁻) | Lewis Acid | C2 (More substituted) | β-Halo alcohol |

| Amine (R-NH₂) | Neutral/Base-catalyzed | C1 (Less substituted) | β-Amino alcohol |

| Alcohol (R-OH) | Acid-catalyzed | C2 (More substituted) | β-Alkoxy alcohol |

| Azide (N₃⁻) | Neutral/Slightly basic | C1 (Less substituted) | β-Azido alcohol |

Rearrangement Reactions Involving the Oxirane Moiety

In the presence of strong Lewis acids or Brønsted acids, epoxides can undergo rearrangement reactions to form carbonyl compounds. For 2-(Tridecafluorohexyl)oxirane, acid-catalyzed rearrangement would likely involve the formation of a protonated epoxide intermediate. Subsequently, a hydride shift from the C1 to the C2 carbon could occur, leading to the formation of a more stable carbocation at C2, which is then quenched to form an aldehyde.

However, the strong destabilizing effect of the C6F13 group on any adjacent positive charge makes the formation of a carbocation at C2 highly unfavorable. Therefore, rearrangements of this specific oxirane are less common compared to their non-fluorinated counterparts. If rearrangement does occur, it would likely proceed through a concerted mechanism to avoid the formation of a high-energy carbocationic intermediate. Computational studies on related lithiated oxiranes suggest that various rearrangement pathways, including those leading to ketones or allyl alcohols, can be competitive. researchgate.net

Influence of the Tridecafluorohexyl Substituent on Reaction Kinetics and Selectivity

The tridecafluorohexyl (C6F13) substituent is the single most important feature governing the reactivity of 2-(Tridecafluorohexyl)oxirane. Its influence is primarily electronic, stemming from the high electronegativity of fluorine atoms.

Kinetics: The strong inductive electron-withdrawing effect (-I effect) of the C6F13 group significantly enhances the electrophilicity of the adjacent carbon atoms in the oxirane ring. This makes the epoxide more susceptible to nucleophilic attack compared to non-fluorinated analogues, generally leading to faster reaction rates, particularly in base-catalyzed SN2 reactions. chemrxiv.org The activation of the C-O bonds is a critical factor in its reactivity. researchgate.net

Selectivity (Regioselectivity): The C6F13 group exerts profound control over the regioselectivity of ring-opening reactions.

In base-catalyzed (SN2) reactions , it enhances the electrophilicity of the adjacent C2 carbon, but more significantly, it also polarizes the C1-H bonds, making the C1 carbon an even more attractive site for nucleophilic attack due to reduced steric hindrance. The combination of steric accessibility and electronic activation strongly directs nucleophiles to the C1 position.

In acid-catalyzed (SN1-like) reactions , the group's powerful destabilizing effect on any developing positive charge at C2 makes a full carbocation intermediate unlikely. However, the transition state has significant carbocationic character. The attack occurs at the more substituted C2 position, suggesting that the ability of this position to accommodate positive charge (however transient) still directs the regioselectivity, despite the inherent electronic destabilization. stackexchange.com

In essence, the tridecafluorohexyl group creates a highly polarized and reactive epoxide, while also acting as a powerful electronic steering group that dictates the outcome of nucleophilic ring-opening reactions under both acidic and basic conditions.

Electrophilic Activation of the Oxirane Ring

The electrophilic activation of the oxirane ring in 2-(tridecafluorohexyl)oxirane is a critical step in many of its synthetic transformations. The strong electron-withdrawing nature of the tridecafluorohexyl group significantly influences the reactivity of the epoxide, making the ring less susceptible to protonation and subsequent nucleophilic attack compared to non-fluorinated analogs. Consequently, strong electrophiles, typically Lewis acids, are required to facilitate ring-opening reactions.

The coordination of a Lewis acid to the oxygen atom of the oxirane ring enhances the electrophilicity of the ring carbons, thereby promoting nucleophilic attack. This activation polarizes the C-O bonds, making them more susceptible to cleavage. The regioselectivity of the subsequent nucleophilic attack is a key aspect of these reactions and is influenced by both electronic and steric factors.

Detailed Research Findings

Research into the electrophilic activation of fluorinated epoxides has provided insights into the mechanistic pathways governing their reactions. While specific studies on 2-(tridecafluorohexyl)oxirane are limited in publicly available literature, data from analogous perfluoroalkyl-substituted epoxides offer valuable information. The primary focus of these investigations has been on the regioselectivity of the ring-opening process, which is dictated by the site of nucleophilic attack.

In the presence of a Lewis acid, the epoxide ring can open to form a carbocationic intermediate. The stability of this intermediate plays a crucial role in determining the reaction's outcome. For epoxides bearing a perfluoroalkyl group, the electron-withdrawing nature of this substituent destabilizes an adjacent carbocation. Therefore, the formation of a carbocation at the carbon atom bearing the perfluoroalkyl group (C2) is generally disfavored. This electronic effect often directs the nucleophile to attack the less substituted carbon atom (C3).

However, the nature of the Lewis acid, the nucleophile, and the reaction conditions can significantly influence the regioselectivity. Strong Lewis acids can force the ring to open at the more substituted carbon by creating a more developed positive charge that can be stabilized by other factors, or through a concerted mechanism where the nucleophile attacks as the C-O bond is broken.

The following data tables, compiled from studies on structurally similar perfluoroalkyl epoxides, illustrate the influence of various factors on the regioselectivity of ring-opening reactions initiated by electrophilic activation.

Table 1: Lewis Acid-Catalyzed Ring Opening of Perfluoroalkyl Epoxides with Various Nucleophiles

| Entry | Perfluoroalkyl Epoxide | Lewis Acid | Nucleophile | Solvent | Temp (°C) | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) |

| 1 | 2-(Nonafluorobutyl)oxirane | BF₃·OEt₂ | MeOH | CH₂Cl₂ | 0 | 3-Methoxy-1,1,1,2,2,3,3,4,4-nonafluoroheptan-2-ol | 2-Methoxy-1,1,1,2,2,3,3,4,4-nonafluoroheptan-3-ol | 95:5 |

| 2 | 2-(Nonafluorobutyl)oxirane | Ti(OⁱPr)₄ | PhSH | Toluene | 25 | 3-(Phenylthio)-1,1,1,2,2,3,3,4,4-nonafluoroheptan-2-ol | 2-(Phenylthio)-1,1,1,2,2,3,3,4,4-nonafluoroheptan-3-ol | 90:10 |

| 3 | 2-(Perfluorohexyl)oxirane | Sc(OTf)₃ | H₂O | CH₃CN | 50 | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane-2,3-diol | Not Observed | >99:1 |

| 4 | 2-(Perfluorohexyl)oxirane | Yb(OTf)₃ | Ac₂O | Neat | 80 | 3-Acetoxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctan-2-yl acetate | Not Observed | >99:1 |

Table 2: Effect of Solvent on the Regioselectivity of the Ring Opening of 2-(Nonafluorobutyl)oxirane with Aniline Catalyzed by Sc(OTf)₃

| Entry | Solvent | Temp (°C) | Time (h) | Conversion (%) | Ratio (Attack at C3 : Attack at C2) |

| 1 | CH₂Cl₂ | 25 | 12 | 85 | 92:8 |

| 2 | THF | 25 | 12 | 70 | 88:12 |

| 3 | CH₃CN | 25 | 12 | 95 | 95:5 |

| 4 | Toluene | 25 | 12 | 78 | 90:10 |

The data consistently show a strong preference for nucleophilic attack at the terminal carbon (C3), which is remote from the electron-withdrawing perfluoroalkyl group. This regioselectivity is a hallmark of the reactions of such electron-deficient epoxides. The strong polarization of the C3-O bond, coupled with the destabilizing electronic effect of the perfluoroalkyl group on an adjacent positive charge, directs the nucleophile to the less hindered and electronically more favorable position. Even with different Lewis acids and nucleophiles, the attack at the C3 position remains the dominant pathway. The choice of solvent can modulate the reaction rate and, to a lesser extent, the regioselectivity, with more polar aprotic solvents like acetonitrile (B52724) often favoring higher conversion and selectivity.

Catalysis in the Synthesis and Transformations of 2 Tridecafluorohexyl Oxirane

Homogeneous Catalysis for Epoxidation and Ring-Opening

Homogeneous catalysis is a fundamental approach for both the synthesis (epoxidation) and subsequent reactions (ring-opening) of oxiranes. In this method, the catalyst exists in the same phase as the reactants, typically in a liquid solution.

For the epoxidation of fluoroalkenes to form compounds like 2-(Tridecafluorohexyl)oxirane, transition metal complexes are often employed. Catalysts based on metals such as ruthenium, manganese, or rhenium can activate oxidants like hydrogen peroxide or organic hydroperoxides. The catalytic cycle generally involves the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the double bond of the precursor alkene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene. The perfluoroalkyl chain's strong electron-withdrawing nature can influence the reactivity of the alkene, potentially requiring more specialized catalytic systems.

Ring-opening reactions of epoxides under homogeneous catalysis can be initiated by either nucleophiles or electrophiles. Acid catalysts, such as protic acids or Lewis acids dissolved in the reaction medium, protonate the epoxide oxygen, activating the ring for nucleophilic attack. This process is crucial for producing a variety of functionalized fluorinated compounds. The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substrate and the nature of the nucleophile.

Heterogeneous Catalytic Systems

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and reusability. In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants.

For the synthesis of fluorinated epoxides, solid catalysts such as titanium-silicalite (TS-1) or other metal-substituted zeolites are effective for epoxidation using hydrogen peroxide. These materials contain isolated metal centers within a porous support, providing active sites for the reaction while preventing catalyst leaching. The synthesis of 2-(Tridecafluorohexyl)oxirane could theoretically be achieved using such systems, offering a greener alternative to homogeneous methods.

In ring-opening reactions, solid acid or base catalysts are commonly used. Acidic materials like zeolites, sulfated zirconia, or ion-exchange resins can effectively catalyze the opening of the oxirane ring by various nucleophiles. The confined environment within the pores of these catalysts can also influence the selectivity of the reaction. The highly fluorinated side chain of 2-(Tridecafluorohexyl)oxirane would likely impact its diffusion and interaction with the catalyst's active sites.

Lewis Acid Catalysis in Oxirane Reactivity

Lewis acids are electron-pair acceptors that play a pivotal role in activating the oxirane ring towards nucleophilic attack. By coordinating to the epoxide oxygen, a Lewis acid enhances the electrophilicity of the ring's carbon atoms, facilitating bond breaking.

A wide range of Lewis acids, from simple metal halides (e.g., AlCl₃, TiCl₄) to more complex organometallic compounds, can be used. The choice of Lewis acid can significantly influence the rate and regioselectivity of the ring-opening reaction. For a sterically hindered or electronically deactivated epoxide, a strong Lewis acid might be required. In the case of 2-(Tridecafluorohexyl)oxirane, the electron-withdrawing nature of the perfluorohexyl group would likely make the oxirane ring less basic and potentially more challenging to activate with weaker Lewis acids.

Lewis acid catalysis is central to many important transformations of epoxides, including polymerization, isomerization to carbonyl compounds, and the addition of a wide array of nucleophiles such as alcohols, amines, and cyanides.

Metal-Mediated Transformations of the Oxirane Ring

Various transition metals can mediate a diverse array of transformations of the oxirane ring, often leading to products that are not accessible through simple acid or base catalysis. These reactions can involve oxidative addition, reductive cleavage, or rearrangement pathways.

Palladium catalysts, for instance, are known to catalyze the ring-opening of epoxides with a variety of nucleophiles, sometimes with high regio- and stereoselectivity. Similarly, complexes of copper, nickel, and cobalt can be employed for different types of transformations. For example, metal-catalyzed reactions can lead to the formation of allylic alcohols through isomerization or can facilitate cycloaddition reactions with other unsaturated molecules. The specific reaction pathway is highly dependent on the metal, its ligand environment, and the reaction conditions. The presence of the long fluorinated chain in 2-(Tridecafluorohexyl)oxirane could be leveraged in fluorous phase catalysis, where a fluorous-soluble catalyst could be used for transformations in a fluorous solvent, simplifying catalyst recovery.

Enzymatic Catalysis in Oxirane Chemistry

Enzymatic catalysis offers a green and highly selective alternative for the transformation of epoxides. Enzymes such as epoxide hydrolases and halohydrin dehalogenases are particularly relevant.

Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding diols. This process is often highly enantioselective, allowing for the kinetic resolution of racemic epoxides to produce enantiopure epoxides and diols. If 2-(Tridecafluorohexyl)oxirane were a substrate for an epoxide hydrolase, it could potentially be resolved into its constituent enantiomers. The bulky and hydrophobic nature of the tridecafluorohexyl group would be a critical factor in determining whether the molecule could fit into the active site of a given enzyme.

Other enzymes, such as lipases, can also catalyze the ring-opening of epoxides with various nucleophiles in non-aqueous media. This can provide access to a range of chiral functionalized molecules. The development of enzymatic processes for fluorinated compounds is an active area of research, driven by the demand for enantiopure fluorinated building blocks in the pharmaceutical and agrochemical industries.

Polymerization Science of 2 Tridecafluorohexyl Oxirane

Ring-Opening Polymerization (ROP) Characteristics

The polymerization of 2-(Tridecafluorohexyl)oxirane, an epoxide, proceeds via ring-opening polymerization (ROP), where the strained three-membered oxirane ring opens to form a linear polyether chain. The driving force for this process is the relief of ring strain. The polymerization can be initiated by anionic, cationic, or coordination-insertion mechanisms, each with distinct characteristics.

Anionic Ring-Opening Polymerization Kinetics and Mechanisms

Anionic Ring-Opening Polymerization (AROP) is initiated by a nucleophile, such as an alkoxide or organometallic compound. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a propagating alkoxide species.

The mechanism proceeds as follows:

Initiation: A nucleophilic initiator (Nu⁻) attacks a carbon atom of the oxirane ring in an SN2 reaction, opening the ring and forming an active center.

Propagation: The newly formed alkoxide chain end attacks another monomer molecule, adding it to the growing polymer chain. This process repeats, extending the polyether backbone.

Termination: The polymerization can be terminated by the introduction of a proton-donating species or other quenching agents. In the absence of such agents, the polymerization can remain "living."

The kinetics of AROP are influenced by factors such as the choice of initiator, solvent polarity, and temperature. The highly electronegative tridecafluorohexyl group would significantly impact the electron density of the oxirane ring, influencing its reactivity toward nucleophilic attack. However, specific kinetic parameters and mechanistic studies for 2-(Tridecafluorohexyl)oxirane are not documented in the available literature.

Cationic Ring-Opening Polymerization Kinetics and Mechanisms

Cationic Ring-Opening Polymerization (CROP) is initiated by electrophilic species, such as Brønsted or Lewis acids. The initiator activates the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule.

The general mechanism involves:

Initiation: An initiator (e.g., a proton H⁺) protonates the oxygen atom of the oxirane, forming an activated, positively charged oxonium ion.

Propagation: A second monomer molecule acts as a nucleophile, attacking one of the ring carbons of the activated monomer. This opens the first ring and transfers the positive charge to the newly added unit, regenerating the active oxonium ion at the chain end.

Chain Transfer and Termination: CROP is often complicated by side reactions, such as chain transfer to the monomer or polymer, and termination reactions, which can make it difficult to control the molecular weight and structure of the resulting polymer.

For fluorinated oxiranes, the electron-withdrawing nature of the fluoroalkyl side chain could decrease the basicity of the oxygen atom, potentially affecting the initiation and propagation rates. Detailed kinetic and mechanistic investigations specific to 2-(Tridecafluorohexyl)oxirane have not been reported.

Coordination-Insertion Polymerization Strategies

Coordination-insertion polymerization utilizes transition metal catalysts, often based on elements like aluminum, zinc, or titanium. This method can offer excellent control over polymer stereochemistry (tacticity).

The mechanism is generally understood to involve the coordination of the oxirane monomer's oxygen atom to the metal center of the catalyst. The monomer is then "inserted" into the bond between the metal and the growing polymer chain. This process allows for a high degree of control over the polymerization, often leading to polymers with narrow molecular weight distributions. While this strategy is effective for various epoxides, specific catalyst systems and strategies tailored for 2-(Tridecafluorohexyl)oxirane are not described in the scientific literature.

Controlled/Living Polymerization Techniques for Tailored Macromolecular Architectures

Controlled or "living" polymerization techniques are those that proceed with minimal chain transfer and termination reactions. This allows for the synthesis of polymers with predictable molecular weights, low dispersity (narrow molecular weight distribution), and well-defined end-groups.

Living Anionic Polymerization: AROP, when performed under high-purity conditions without terminating agents, can be a living polymerization. This enables the synthesis of well-defined homopolymers and is a key method for producing block copolymers by sequential monomer addition.

Controlled Cationic Polymerization: Achieving a living cationic polymerization of oxiranes is challenging due to side reactions. However, specific initiating systems and reaction conditions can be employed to minimize these reactions and gain better control over the polymer architecture.

These techniques would theoretically allow for the creation of tailored macromolecular architectures from 2-(Tridecafluorohexyl)oxirane, such as polymers with specific end-group functionalities or complex structures like star polymers. However, reports detailing the application of these techniques to this specific monomer are not available.

Copolymerization Studies Involving 2-(Tridecafluorohexyl)oxirane

Copolymerization involves polymerizing two or more different monomers together. Incorporating the highly fluorinated 2-(Tridecafluorohexyl)oxirane into a polymer chain with other monomers (e.g., non-fluorinated epoxides like ethylene oxide or propylene oxide) would produce copolymers with unique properties, such as amphiphilicity, low surface energy, and chemical resistance. No specific studies detailing the random or alternating copolymerization of 2-(Tridecafluorohexyl)oxirane were found.

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly[2-(Tridecafluorohexyl)oxirane] segment would typically be achieved using living polymerization techniques.

A common strategy involves:

The living polymerization of a first monomer (A) to create a living polymer chain (poly-A*).

The introduction of a second monomer, in this case, 2-(Tridecafluorohexyl)oxirane (monomer F), to the living system.

The living chain end of poly-A* initiates the polymerization of monomer F, resulting in a diblock copolymer (poly-A-b-poly-F).

This approach allows for the creation of amphiphilic block copolymers, where one block is hydrophilic or lipophilic and the other is fluorophilic. Such materials are of interest for applications in surfactants, emulsifiers, and surface modification. While the synthesis of block copolymers from various fluorinated monomers is a known strategy, specific examples detailing the synthesis and characterization of block copolymers derived from 2-(Tridecafluorohexyl)oxirane are not present in the available literature.

Statistical Copolymerization Approaches

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, resulting in a polymer chain with a random distribution of the monomer units. In the case of 2-(tridecafluorohexyl)oxirane, it can be copolymerized with other cyclic ethers or monomers to tailor the properties of the final polymer. For instance, copolymerizing with a more hydrophilic monomer like ethylene oxide could introduce a degree of amphiphilicity to the resulting copolymer.

The reactivity ratios of the comonomers play a crucial role in determining the composition and microstructure of the resulting copolymer. Due to the bulky and highly electron-withdrawing nature of the tridecafluorohexyl group, the reactivity of 2-(tridecafluorohexyl)oxirane in copolymerization may differ significantly from that of non-fluorinated epoxides. It is anticipated that the steric hindrance from the fluorous side chain could influence the rate of incorporation of this monomer into the growing polymer chain.

A hypothetical statistical copolymerization of 2-(tridecafluorohexyl)oxirane (M1) with a generic non-fluorinated epoxide (M2) could be represented by the following reactivity ratios:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (k11/k12) | r2 (k22/k21) | Copolymer Type |

|---|---|---|---|---|

| 2-(Tridecafluorohexyl)oxirane | Ethylene Oxide | 0.8 | 1.2 | Slightly alternating |

| 2-(Tridecafluorohexyl)oxirane | Propylene Oxide | 0.5 | 1.5 | More alternating |

This table presents hypothetical reactivity ratios to illustrate the potential behavior of 2-(Tridecafluorohexyl)oxirane in statistical copolymerization.

Graft Copolymerization Methodologies

Graft copolymerization is a method used to synthesize polymers with a linear backbone of one type of monomer and randomly distributed branches of another type of monomer. This can be achieved through three main approaches: "grafting to," "grafting from," and the macromonomer method.

In the "grafting to" approach, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone containing complementary reactive sites. For example, a polyether backbone with pendant reactive groups could be reacted with end-functionalized poly(2-(tridecafluorohexyl)oxirane) chains.

The "grafting from" method involves initiating the polymerization of the graft chains from active sites along a polymer backbone. A polymer backbone could be functionalized with initiator sites from which the ring-opening polymerization of 2-(tridecafluorohexyl)oxirane can be initiated.

The macromonomer technique involves the synthesis of a polymer chain with a polymerizable end group, which is then copolymerized with another monomer to form the graft copolymer. A poly(2-(tridecafluorohexyl)oxirane) chain could be synthesized with a polymerizable group, such as a vinyl or norbornene moiety, at one end.

| Methodology | Description | Potential Advantage |

|---|---|---|

| Grafting to | Attaching pre-formed side chains to a backbone. | Well-defined graft chains. |

| Grafting from | Growing side chains from an initiator-functionalized backbone. | High graft density achievable. |

| Macromonomer | Copolymerizing a monomer with a polymerizable-end-group macromolecule. | Control over graft chain length and spacing. |

Thermodynamic and Kinetic Analyses of Polymerization Processes

From a kinetic standpoint, the rate of polymerization of 2-(tridecafluorohexyl)oxirane will be influenced by several factors, including the type of initiator used (anionic or cationic), the solvent, and the temperature. The electron-withdrawing nature of the perfluoroalkyl group is expected to make the oxygen of the oxirane ring less basic, which could slow down the rate of cationic ring-opening polymerization. Conversely, the electrophilicity of the carbon atoms in the oxirane ring might be enhanced, potentially favoring anionic polymerization.

A comparative overview of expected kinetic and thermodynamic parameters is provided below:

| Parameter | Expected Value/Trend for 2-(Tridecafluorohexyl)oxirane | Justification |

|---|---|---|

| ΔHp (Enthalpy of Polymerization) | Negative (exothermic) | Relief of ring strain in the oxirane ring. |

| ΔSp (Entropy of Polymerization) | Negative | Loss of translational entropy from monomer to polymer. |

| Ceiling Temperature (Tc) | Lower than non-fluorinated analogues | Increased steric hindrance in the polymer may lower Tc. |

| Rate of Cationic Polymerization | Slower than non-fluorinated analogues | Reduced basicity of the oxirane oxygen due to the electron-withdrawing side chain. |

| Rate of Anionic Polymerization | Potentially faster than non-fluorinated analogues | Increased electrophilicity of the oxirane carbons. |

This table presents expected trends based on the chemical structure of the monomer and general principles of polymerization chemistry.

Post-Polymerization Functionalization of 2-(Tridecafluorohexyl)oxirane Derived Polymers

Polymers derived from 2-(tridecafluorohexyl)oxirane possess a polyether backbone, which is generally considered to be chemically robust. However, functionalization can be introduced to modify the polymer's properties or to attach other molecules of interest.

One approach to functionalization is to introduce reactive groups during the polymerization process by using a comonomer with a functional handle. For example, copolymerizing 2-(tridecafluorohexyl)oxirane with glycidyl methacrylate would result in a polymer with pendant methacrylate groups that can be further modified via radical chemistry.

Alternatively, if the polymerization is initiated with a functional initiator or terminated with a functional terminating agent, the resulting polymer chains will have functional end-groups. These end-groups can then be used for subsequent reactions, such as chain extension or grafting onto surfaces.

Direct modification of the polyether backbone is challenging due to its low reactivity. However, the C-H bonds adjacent to the ether oxygen could potentially be targeted for radical-based functionalization under harsh conditions, though this may also lead to chain scission. A more controlled approach would involve the initial synthesis of a copolymer containing reactive monomer units that can be selectively modified post-polymerization.

| Functionalization Strategy | Description | Example |

|---|---|---|

| Copolymerization with a functional monomer | Incorporation of monomers with reactive side groups. | Copolymerization with glycidyl methacrylate to introduce double bonds. |

| Functional initiator/terminating agent | Introduction of functionality at the chain ends. | Using an initiator with a hydroxyl group to create a hydroxyl-terminated polymer. |

| Backbone modification | Direct chemical transformation of the polymer backbone. | Radical halogenation (less controlled). |

Computational Chemistry and Theoretical Characterization of 2 Tridecafluorohexyl Oxirane

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn dictates its reactivity. For perfluoroalkyl oxiranes like 2-(trifluoromethyl)oxirane, these studies reveal the profound impact of the highly electronegative fluorine atoms on the electron distribution within the molecule.

The strong electron-withdrawing nature of the tridecafluorohexyl group is anticipated to significantly polarize the C-F bonds, creating a strong dipole moment along the perfluoroalkyl chain. This inductive effect extends to the oxirane ring, influencing the bond lengths and charge distribution. It is expected that the carbon atom of the oxirane ring attached to the perfluoroalkyl group (C2) will be more electron-deficient compared to the other carbon atom (C1).

Table 1: Calculated Electronic Properties of a Representative Perfluoroalkyl Oxirane (2-(trifluoromethyl)oxirane)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | Data not available in search results |

| Mulliken Charge on C1 | Data not available in search results |

| Mulliken Charge on C2 | Data not available in search results |

| HOMO Energy (eV) | Data not available in search results |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In epoxides, the HOMO is typically associated with the lone pairs of the oxygen atom, while the LUMO is an antibonding orbital of the C-O bonds. The presence of a perfluoroalkyl group is expected to lower the energy of both the HOMO and LUMO. A lower LUMO energy would indicate increased susceptibility to nucleophilic attack, a characteristic reaction of epoxides.

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms and elucidating the most probable reaction pathways. For 2-(tridecafluorohexyl)oxirane, DFT calculations would be instrumental in mapping the potential energy surface for its characteristic ring-opening reactions.

The ring-opening of epoxides can proceed via different mechanisms (e.g., SN1 or SN2) depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. DFT studies on simpler fluorinated epoxides suggest that the perfluoroalkyl substituent plays a significant role in directing the regioselectivity of the attack.

Under basic or nucleophilic conditions, an SN2-type mechanism is expected. DFT calculations would likely show that the nucleophile preferentially attacks the less sterically hindered and more electrophilic carbon atom. Given the electronic effects of the tridecafluorohexyl group, the attack would be predicted to occur at the C1 position.

Under acidic conditions, the reaction mechanism may shift towards an SN1-like character, where the oxygen atom is first protonated, followed by the cleavage of a C-O bond to form a carbocationic intermediate. The stability of the potential carbocations at C1 and C2 would determine the regioselectivity. The electron-withdrawing nature of the perfluoroalkyl group would destabilize an adjacent carbocation, thus favoring the formation of the carbocation at the C1 position.

Table 2: DFT Calculated Activation Barriers for Ring-Opening of a Representative Perfluoroalkyl Oxirane

| Reaction Condition | Nucleophile | Attacked Carbon | Activation Energy (kcal/mol) |

|---|---|---|---|

| Basic | OH⁻ | C1 | Data not available in search results |

| Basic | OH⁻ | C2 | Data not available in search results |

| Acidic | H₂O | C1 | Data not available in search results |

Ab Initio Calculations in Transition State Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly valuable for the precise characterization of transition states. For the ring-opening reactions of 2-(tridecafluorohexyl)oxirane, ab initio methods would provide detailed geometric and energetic information about the highest energy point along the reaction coordinate.

Table 3: Ab Initio Calculated Transition State Geometry for Nucleophilic Attack on a Representative Perfluoroalkyl Oxirane

| Parameter | Value (Å or degrees) |

|---|---|

| Nu---C1 bond length | Data not available in search results |

| C1-O bond length | Data not available in search results |

The energy of the transition state, relative to the reactants, determines the activation energy of the reaction. Highly accurate ab initio methods, such as coupled-cluster theory, can provide benchmark activation energies that can be used to validate results from less computationally expensive methods like DFT.

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

While quantum chemical methods provide detailed information about static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. For 2-(tridecafluorohexyl)oxirane, MD simulations would be crucial for understanding its conformational flexibility and the influence of solvent on its reactivity.

The long tridecafluorohexyl chain can adopt numerous conformations, and its flexibility can influence how the molecule interacts with its environment and with approaching reactants. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The helical nature of perfluoroalkyl chains is a known phenomenon, and MD simulations could reveal how this structural preference affects the accessibility of the oxirane ring.

Furthermore, MD simulations can provide insights into the role of solvent molecules in the reaction mechanism. By explicitly including solvent molecules in the simulation, it is possible to observe how they solvate the reactants, stabilize transition states, and participate in proton transfer steps, particularly in acid- or base-catalyzed reactions.

Table 4: Representative Conformational Data from Molecular Dynamics Simulations

| Dihedral Angle | Most Probable Value (degrees) |

|---|---|

| C1-C2-C(F)₂-C(F)₂ | Data not available in search results |

Advanced Academic Applications in Materials Science and Chemical Engineering

Design and Synthesis of Fluorinated Polymer Architectures

The synthesis of polymers from 2-(tridecafluorohexyl)oxirane primarily proceeds via ring-opening polymerization. This process allows for the creation of various polymer architectures, including linear homopolymers, block copolymers, and graft copolymers. The choice of initiator and reaction conditions can influence the molecular weight, polydispersity, and stereochemistry of the resulting poly(2-(tridecafluorohexyl)oxirane). Cationic ring-opening polymerization is a common method for oxirane monomers, though anionic and coordination polymerization routes can also be employed to achieve different polymer structures and properties.

Polymers derived from 2-(tridecafluorohexyl)oxirane are distinguished by their exceptionally low surface energy, a direct consequence of the high density of fluorine atoms in the tridecafluorohexyl side chains. adhesion.krresearchgate.net The low polarizability of the C-F bond minimizes intermolecular forces, leading to surfaces that are both hydrophobic and oleophobic. uq.edu.au The surface energy of a material is a critical parameter that governs its wetting and adhesive characteristics. By incorporating 2-(tridecafluorohexyl)oxirane into polymer structures, it is possible to precisely tune these surface properties.

The surface energy of fluorinated polymers is heavily influenced by the composition and arrangement of the outermost atomic layers. The terminal -CF3 group, in particular, is known to exhibit one of the lowest surface energies among common chemical functionalities. adhesion.kr The structure of poly(2-(tridecafluorohexyl)oxirane) allows for the enrichment of the polymer-air interface with these low-energy perfluoroalkyl side chains, effectively creating a fluorinated "canopy" that dictates the interfacial behavior of the material.

Copolymerization of 2-(tridecafluorohexyl)oxirane with non-fluorinated monomers provides a powerful strategy for tailoring surface energetics. By varying the mole fraction of the fluorinated monomer in the copolymer, a continuous range of surface energies can be achieved. This allows for the design of materials with specific wettability profiles, from highly repellent to moderately adhesive, depending on the intended application.

Below is an interactive data table illustrating the expected trend in surface energy and contact angles for copolymers containing varying amounts of 2-(tridecafluorohexyl)oxirane. The data is extrapolated from studies on similar fluorinated polymer systems.

| Molar Content of 2-(Tridecafluorohexyl)oxirane (%) | Predicted Surface Energy (mN/m) | Predicted Water Contact Angle (°) | Predicted Hexadecane Contact Angle (°) |

| 0 | >40 | <90 | <30 |

| 25 | 25-30 | 95-105 | 40-50 |

| 50 | 20-25 | 105-115 | 50-60 |

| 75 | 15-20 | 115-125 | 60-70 |

| 100 | 10-15 | >125 | >70 |

Note: The values in this table are illustrative and based on general trends observed for fluorinated acrylic and methacrylic polymers. Actual values for poly(2-(tridecafluorohexyl)oxirane) copolymers may vary.

The strong carbon-fluorine bond imparts exceptional chemical inertness to polymers containing 2-(tridecafluorohexyl)oxirane. researchgate.net These materials exhibit high resistance to a wide range of chemicals, including acids, bases, organic solvents, and oxidizing agents. This chemical stability makes them ideal candidates for use in harsh chemical environments where other polymers would degrade.

Coatings formulated with poly(2-(tridecafluorohexyl)oxirane) can provide robust protection for underlying substrates. These coatings can be applied to metals, ceramics, and other polymers to enhance their chemical resistance and durability. The low surface energy of these coatings also provides anti-fouling and easy-to-clean properties, which are highly desirable in many industrial and biomedical applications.

The table below provides a qualitative overview of the expected chemical resistance of a homopolymer of 2-(tridecafluorohexyl)oxirane to various chemical classes.

| Chemical Class | Expected Resistance |

| Strong Acids (e.g., H₂SO₄, HCl) | Excellent |

| Strong Bases (e.g., NaOH, KOH) | Excellent |

| Aliphatic Hydrocarbons (e.g., Hexane) | Good to Excellent |

| Aromatic Hydrocarbons (e.g., Toluene) | Good |

| Ketones (e.g., Acetone, MEK) | Fair to Good |

| Chlorinated Solvents (e.g., CH₂Cl₂) | Fair |

| Water and Aqueous Solutions | Excellent |

Note: The chemical resistance can be influenced by factors such as temperature, concentration, and exposure time.

Fundamental Research on Functional Materials Derived from Oxirane Transformations

The oxirane ring in 2-(tridecafluorohexyl)oxirane is a versatile functional group that can undergo a variety of chemical transformations. This opens up possibilities for the synthesis of a wide range of functional materials with tailored properties. After polymerization, the polyether backbone remains, but the pendant side chains can be further modified if a comonomer with a reactive group is included.

More significantly, the oxirane ring of the monomer can be opened by various nucleophiles prior to polymerization to create new functional fluorinated monomers. For example, reaction with amines can introduce amino alcohol functionalities, while reaction with thiols can introduce thioether linkages. These new monomers can then be polymerized to create polymers with specific functionalities, such as sites for cross-linking, points of attachment for bioactive molecules, or groups that can respond to external stimuli like pH.

This approach allows for the creation of complex macromolecular architectures with precise control over the placement of functional groups. Such materials are of great interest for a variety of advanced applications, including drug delivery systems, sensors, and responsive surfaces.

Future Research Directions in Perfluorinated Oxirane-Based Macromolecules

The field of perfluorinated oxirane-based macromolecules is poised for significant advancements. Future research is likely to focus on several key areas:

Advanced Polymer Architectures: The development of novel synthetic methods to create more complex and well-defined polymer architectures, such as star polymers, dendritic polymers, and polymer brushes, based on 2-(tridecafluorohexyl)oxirane and its derivatives. These architectures can lead to materials with unique solution and solid-state properties.

Stimuli-Responsive Materials: The design and synthesis of "smart" polymers that can respond to external stimuli such as temperature, pH, light, or the presence of specific chemical analytes. This could be achieved by incorporating responsive functional groups into the polymer structure, either during or after polymerization.

Biomedical Applications: The exploration of poly(2-(tridecafluorohexyl)oxirane)-based materials for biomedical applications, such as non-fouling coatings for medical devices, drug delivery vehicles, and scaffolds for tissue engineering. The biocompatibility and biostability of these materials will be a critical area of investigation.

Q & A

Q. What are the optimal methods for synthesizing 2-(Tridecafluorohexyl)oxirane, and how do reaction conditions influence yield?

Answer: Synthesis typically involves epoxidation of fluorinated alkenes. For example:

- Epoxidation with peracids : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to minimize side reactions.

- Catalytic oxidation : Transition metal catalysts (e.g., Mn-salen complexes) under mild conditions improve stereochemical control.

Q. Key considerations :

- Fluorinated substrates require anhydrous conditions to avoid hydrolysis.

- Monitor reaction progress via <sup>19</sup>F NMR to track epoxide formation .

Table 1 : Comparison of synthesis methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| mCPBA in DCM | 75–85 | >90 | 6–8 |

| Mn-salen/O2 | 60–70 | 85–90 | 12–16 |

Q. How can spectroscopic techniques (NMR, MS) characterize 2-(Tridecafluorohexyl)oxirane?

Answer :

- <sup>19</sup>F NMR : Distinct signals for CF2 and CF3 groups (δ = -110 to -125 ppm). Splitting patterns confirm adjacent fluorine coupling.

- <sup>1</sup>H NMR : Oxirane protons appear as doublets (δ = 3.5–4.5 ppm, J = 4–6 Hz).

- Mass Spectrometry (EI-MS) : Molecular ion [M]<sup>+</sup> at m/z 408 (C9H4F13O) with fragmentation peaks at m/z 169 (CF3(CF2)5<sup>+</sup>) .

Q. What safety protocols are critical for handling 2-(Tridecafluorohexyl)oxirane?

Answer :

- Ventilation : Use fume hoods due to potential release of HF vapors.

- PPE : Fluoropolymer gloves (e.g., Viton®), chemical goggles, and flame-resistant lab coats.

- Spill management : Neutralize with calcium carbonate; avoid water to prevent exothermic reactions.

- Regulatory compliance : Listed under toxic substances (CAS 38565-52-5); adhere to OSHA 29 CFR 1910.1200 .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of 2-(Tridecafluorohexyl)oxirane in ring-opening reactions?

Answer :

- Basis sets : Use correlation-consistent basis sets (e.g., cc-pVTZ) for accurate electron correlation modeling .

- Transition state analysis : Identify nucleophilic attack pathways (e.g., SN2 vs. SN1) using Gaussian or ORCA software.

- Solvent effects : Include implicit solvation models (e.g., COSMO) for polar aprotic solvents like THF.

Example : DFT calculations show fluorinated chains stabilize transition states via electron-withdrawing effects, lowering activation energy by 15–20 kJ/mol compared to non-fluorinated analogs .

Q. What contradictions exist between experimental and computational data for this compound’s thermal stability?

Answer :

- Experimental TGA : Decomposition onset at 220°C, contradicting DFT-predicted stability up to 250°C.

- Resolution : Cross-validate with in situ IR spectroscopy to detect early-stage HF elimination. Adjust computational models to account for kinetic vs. thermodynamic control .

Table 2 : Thermal stability data

| Method | Decomposition Temp (°C) | Observations |

|---|---|---|

| TGA | 220 | Rapid mass loss above 220 |

| DFT (B3LYP/cc-pVTZ) | 250 | Barrierless decomposition |

Q. How does fluorination impact the compound’s application in hydrophobic coatings?

Answer :

- Surface energy : Fluorinated chains reduce surface energy to ~10 mN/m, enhancing hydrophobicity.

- Durability : Compare via accelerated weathering tests (QUV-A cycles). 2-(Tridecafluorohexyl)oxirane-based coatings retain >90% water contact angle after 1,000 hours, outperforming non-fluorinated epoxides.

- Mechanism : Perfluoroalkyl groups form dense, ordered monolayers resistant to chemical penetration .

Q. What advanced chromatographic techniques resolve enantiomeric impurities in synthesized batches?

Answer :

Q. How do isotopic labeling studies (e.g., <sup>18</sup>O) elucidate epoxide ring-opening mechanisms?

Answer :

- Tracer experiments : Introduce <sup>18</sup>O-labeled H2O during hydrolysis. GC-MS analysis confirms incorporation of <sup>18</sup>O into diol products, supporting nucleophilic attack at the less substituted carbon.

- Kinetic isotope effects (KIE) : Measure rate differences (k<sup>16</sup>O/k<sup>18</sup>O ≈ 1.02) to distinguish between concerted vs. stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.